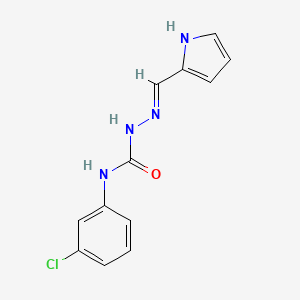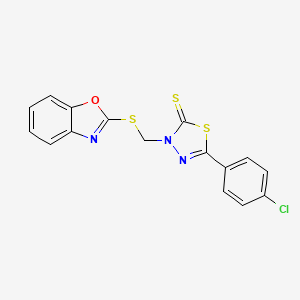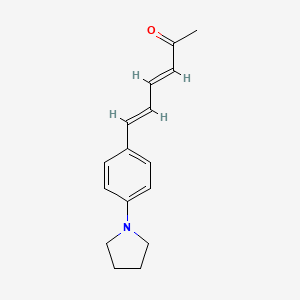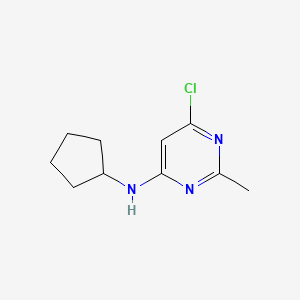![molecular formula C12H11FN2S B12912640 3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine CAS No. 5376-26-1](/img/structure/B12912640.png)
3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Fluorobenzyl)thio)-6-methylpyridazine is a chemical compound that features a pyridazine ring substituted with a 3-fluorobenzylthio group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluorobenzyl)thio)-6-methylpyridazine typically involves the reaction of 3-fluorobenzyl chloride with 6-methylpyridazine-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-((3-Fluorobenzyl)thio)-6-methylpyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Fluorobenzyl)thio)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-methylpyridazine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. The presence of the fluorobenzylthio group may enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((3-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone: Shares the fluorobenzylthio group but has a different core structure.
3-Fluorobenzyl alcohol: Contains the fluorobenzyl group but lacks the pyridazine ring and thioether linkage.
Uniqueness
3-((3-Fluorobenzyl)thio)-6-methylpyridazine is unique due to its specific combination of a pyridazine ring, a fluorobenzylthio group, and a methyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
5376-26-1 |
|---|---|
Formule moléculaire |
C12H11FN2S |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
3-[(3-fluorophenyl)methylsulfanyl]-6-methylpyridazine |
InChI |
InChI=1S/C12H11FN2S/c1-9-5-6-12(15-14-9)16-8-10-3-2-4-11(13)7-10/h2-7H,8H2,1H3 |
Clé InChI |
NZOMBHHKULAWAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1)SCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B12912587.png)









